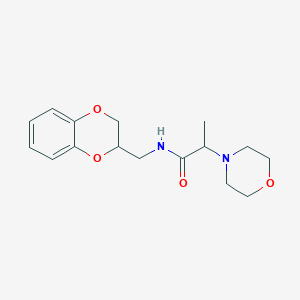
2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide, also known as DMXAA, is a small molecule compound that has been studied for its potential use in cancer treatment. This compound was first discovered in the 1990s and has since undergone extensive research to determine its mechanism of action and potential applications in the field of oncology.
Mecanismo De Acción
2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide exerts its anti-tumor effects through the activation of the immune system. Specifically, this compound activates the production of cytokines, which are signaling molecules that stimulate the immune system to attack cancer cells. This compound also inhibits the formation of new blood vessels in tumors, which can limit the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to activating the immune system and inhibiting angiogenesis, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to increase the production of reactive oxygen species, which can damage cancer cells and inhibit their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide has several advantages for use in laboratory experiments. It is a small molecule compound that can be easily synthesized and purified, making it readily available for use in studies. This compound also has a well-defined mechanism of action, which makes it a useful tool for studying the immune system and angiogenesis in cancer. However, this compound has some limitations in laboratory experiments. It can be difficult to administer this compound to animals in a way that mimics its clinical use, and its effects can vary depending on the type of cancer and the stage of the disease.
Direcciones Futuras
There are several future directions for research on 2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide. One area of interest is the development of new formulations of this compound that can improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is ongoing research on the combination of this compound with other cancer treatments, such as immunotherapy and targeted therapy, to enhance its anti-tumor effects.
Métodos De Síntesis
2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide can be synthesized using a variety of methods, including the reaction of 2,6-dimethoxy-4-nitropyridine with ethyl 2-bromoacetate, followed by hydrolysis and reaction with methylamine. Other methods involve the reaction of 2,6-dimethoxy-4-nitropyridine with a variety of reagents, such as hydrazine, ammonia, or sodium borohydride.
Aplicaciones Científicas De Investigación
2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancers. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2,6-dimethoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-16-7-6-9(13(16)18)14-11(17)8-4-5-10(19-2)15-12(8)20-3/h4-5,9H,6-7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOMRMDATKVBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC(=O)C2=C(N=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-methylbenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6131035.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6131050.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6131058.png)
![6-methyl-1-(4-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone hydrochloride](/img/structure/B6131066.png)
![4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6131071.png)
![5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6131077.png)

![2-methyl-3-phenyl-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6131085.png)
![4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6131098.png)
![2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6131104.png)
![N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B6131112.png)
![N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6131115.png)
![ethyl 4-(tetrahydro-2H-pyran-2-ylmethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-4-piperidinecarboxylate](/img/structure/B6131123.png)

